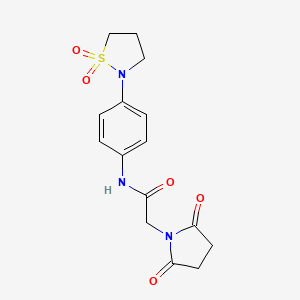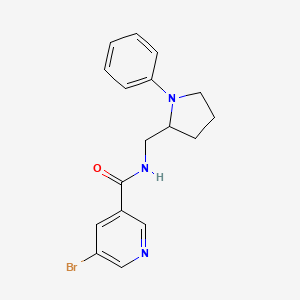
5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is characterized by a pyrrolidine ring attached to a nicotinamide group via a methylene bridge. The pyrrolidine ring is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide is 360.255. Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Antiviral Research
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide: has potential applications in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . By extension, F6443-7821 could be synthesized and tested for its efficacy against similar viral strains, contributing to the development of new antiviral medications.
Anti-inflammatory and Analgesic Applications
The compound’s structural similarity to indole derivatives suggests potential anti-inflammatory and analgesic activities. Some indole derivatives have shown promising results in reducing inflammation and pain with lower ulcerogenic indexes compared to traditional drugs like indomethacin and celecoxib . F6443-7821 could be explored for its effectiveness in these areas, potentially leading to safer alternatives for pain and inflammation management.
Anticancer Activity
Indole derivatives are known for their anticancer properties. The bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . F6443-7821 could be investigated for its potential to act as a lead compound in the synthesis of new anticancer drugs.
Antimicrobial and Antitubercular Effects
The structural framework of F6443-7821 is conducive to antimicrobial and antitubercular activities. Indole derivatives have been utilized in the synthesis of compounds with significant activity against a variety of microbial and tubercular strains . Research into F6443-7821 could expand the arsenal of drugs available for treating such infections.
Antidiabetic Potential
Given the broad spectrum of biological activities exhibited by indole derivatives, including antidiabetic effects, F6443-7821 may hold promise in this field as well . Its potential to modulate biological pathways related to diabetes could be an avenue for the development of novel antidiabetic therapies.
Neuroprotective Properties
Compounds with an indole base structure have been associated with neuroprotective properties. F6443-7821 could be researched for its ability to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .
Zukünftige Richtungen
The future directions for research on 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide and similar compounds could involve exploring their potential biological activities and applications in drug discovery. The pyrrolidine ring is a common feature in many bioactive compounds and drugs , suggesting that 5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide could have interesting biological properties worth investigating.
Eigenschaften
IUPAC Name |
5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-14-9-13(10-19-11-14)17(22)20-12-16-7-4-8-21(16)15-5-2-1-3-6-15/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPUEIJPAITLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-phenylpyrrolidin-2-yl)methyl)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

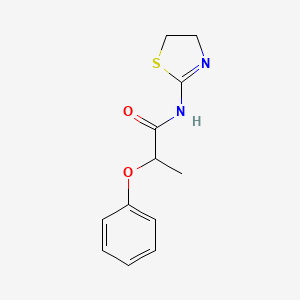

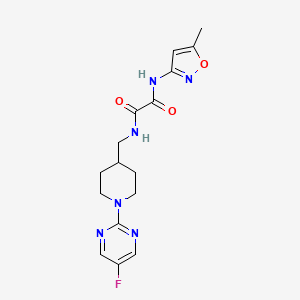

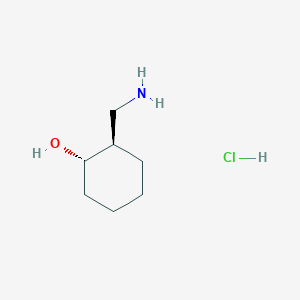
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

![N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2987181.png)
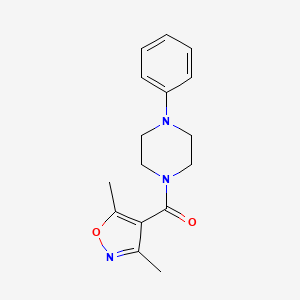
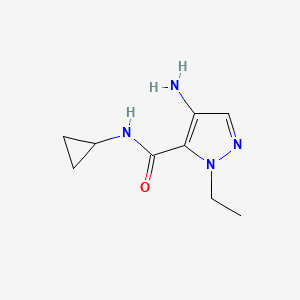
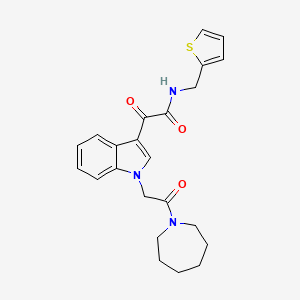
![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
